Pentamethonium bromide

Catalog No.
S538971
CAS No.
541-20-8
M.F
C11H28Br2N2
M. Wt
348.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethonium bromide

CAS Number

541-20-8

Product Name

Pentamethonium bromide

IUPAC Name

trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide

Molecular Formula

C11H28Br2N2

Molecular Weight

348.16 g/mol

InChI

InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GJVFBWCTGUSGDD-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-]

Solubility

Soluble in DMSO

Synonyms

pentamethonium, pentamethonium bromide, pentamethonium dibromide, pentamethonium dichloride, pentamethonium diiodide, pentamethylenebis(trimethylammonium), Penthonium

Canonical SMILES

C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-]

Description

The exact mass of the compound Pentamethonium bromide is 346.0619 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Bis-Trimethylammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

By blocking the transmission of nerve impulses at autonomic ganglia (clusters of nerve cells), pentamethonium could help researchers differentiate between the effects of the sympathetic and parasympathetic branches of the autonomic nervous system. The sympathetic nervous system is responsible for the "fight-or-flight" response, while the parasympathetic nervous system promotes relaxation and digestion [].

Pentamethonium bromide is a quaternary ammonium compound with the chemical formula C₁₁H₂₈Br₂N₂. It consists of two pentamethylene diammonium cations linked by a bromide anion (Br⁻). Historically, it has been used as a ganglionic blocking agent, primarily to manage hypertension and as an adjunct treatment in cases of poisoning from organophosphates, such as paraoxon. Its mechanism of action involves competitive antagonism at autonomic ganglia, where it blocks the binding of acetylcholine, a crucial neurotransmitter for nerve impulse transmission .

Pentamethonium bromide acts as a ganglionic blocking agent. It interferes with the transmission of nerve impulses at autonomic ganglia by competitively binding to the acetylcholine receptors. This prevents the binding of acetylcholine, a neurotransmitter essential for nerve impulse transmission at these junctions []. Consequently, pentamethonium bromide caused widespread vasodilation (relaxation of blood vessels), leading to a decrease in blood pressure [].

, particularly involving its breakdown under extreme conditions. While specific decomposition reactions are not extensively documented, it is known that elevated temperatures can lead to the release of bromide ions and the breakdown of the carbon chain. The compound's reactivity is primarily characterized by its role as a competitive antagonist at acetylcholine receptors .

The synthesis of pentamethonium bromide typically involves the reaction of pentamethylene diamine with an appropriate alkylating agent in the presence of a bromide source. A common method includes:

  • Starting Materials: Pentamethylene diamine and an alkyl halide (e.g., bromoethane).
  • Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions.
  • Product Isolation: After the reaction completion, the product can be purified through crystallization or recrystallization techniques.

This method allows for the formation of the quaternary ammonium structure characteristic of pentamethonium bromide .

Pentamethonium bromide has several applications, primarily in research settings:

  • Ganglionic Blocking Agent: Used to study autonomic nervous system functions by differentiating between sympathetic and parasympathetic responses.
  • Hypertension Treatment: Historically employed in managing high blood pressure.
  • Adjunct Therapy: Utilized alongside atropine for treating organophosphate poisoning .

Although its clinical applications have decreased due to safety concerns, it remains relevant in pharmacological research.

Interaction studies involving pentamethonium bromide focus on its antagonistic effects on acetylcholine receptors. Research has demonstrated that it competes effectively with acetylcholine at autonomic ganglia, leading to significant physiological changes such as decreased heart rate and lowered blood pressure. Additionally, studies indicate that it can enhance the efficacy of other treatments in cases of poisoning by increasing survival rates when used with atropine .

Several compounds share structural or functional similarities with pentamethonium bromide. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionClinical Use
HexamethoniumQuaternary ammoniumGanglionic blockadeHypertension (historical)
TrimethaphanQuaternary ammoniumGanglionic blockadeHypertensive emergencies
MecamylamineSecondary amineNicotinic receptor antagonistSmoking cessation
PyridostigmineCarbamate derivativeAcetylcholinesterase inhibitorMyasthenia gravis

Pentamethonium bromide is unique in its specific application as a ganglionic blocker and its historical significance in antihypertensive therapy. Unlike some similar compounds that may have broader applications or different mechanisms (e.g., acetylcholinesterase inhibitors), pentamethonium's primary role is focused on blocking nerve impulses at autonomic ganglia .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Exact Mass

348.05987 g/mol

Monoisotopic Mass

346.06192 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0UX03A6JJC

Related CAS

2365-25-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

541-20-8

Wikipedia

Pentamethonium bromide

Dates

Modify: 2023-08-15
1: NEEDLEMAN HL, HORWITZ O. A comparative study of the effects of three vasodilator drugs, pentamethonium bromide (C-5), dilatol (SKF-1700-A) and pendiomide (Ba-9295) on the digital cutaneous blood flow. Am J Med Sci. 1953 Aug;226(2):164-71. PubMed PMID: 13065294.
2: MILES BE, DE WARDENER HE, CHURCHILL-DAVIDSON HC, WYLIE WD. The effect of the renal circulation of pentamethonium bromide during anaesthesia. Clin Sci. 1952 Feb;11(1):73-9. PubMed PMID: 14896519.

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